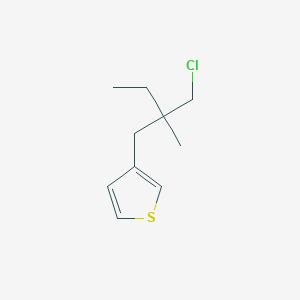
3-(2-(Chloromethyl)-2-methylbutyl)thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(Chloromethyl)-2-methylbutyl)thiophene is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Chloromethyl)-2-methylbutyl)thiophene can be achieved through several methods. One common approach involves the halogenation of thiophene derivatives. For instance, the halogen dance reaction is a useful synthetic tool for accessing positions in aromatic and heteroaromatic systems, such as thiophenes, for subsequent functionalization . This reaction involves the treatment of halogenated heteroaromatic compounds with lithium diisopropylamide, leading to the formation of rearranged lithiated intermediates .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis methods. For example, the catalytic vapor-phase reaction between 2-(2-thienyl)ethanol and carbon disulfide at high temperatures (around 550°C) can be used to produce thiophene derivatives . This method is efficient for producing large quantities of the compound.
化学反应分析
Types of Reactions
3-(2-(Chloromethyl)-2-methylbutyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.
科学研究应用
3-(2-(Chloromethyl)-2-methylbutyl)thiophene has several scientific research applications:
作用机制
The mechanism of action of 3-(2-(Chloromethyl)-2-methylbutyl)thiophene involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with biological molecules, such as enzymes or receptors, modulating their activity and leading to the observed effects.
相似化合物的比较
Similar Compounds
3-(Chloromethyl)thiophene: A simpler derivative with similar reactivity.
2-(Chloromethyl)thiophene: Another chloromethyl-substituted thiophene with comparable properties.
3-(Methylbutyl)thiophene: Lacks the chloromethyl group but shares the methylbutyl substitution.
Uniqueness
3-(2-(Chloromethyl)-2-methylbutyl)thiophene is unique due to the presence of both chloromethyl and methylbutyl groups on the thiophene ring
属性
分子式 |
C10H15ClS |
|---|---|
分子量 |
202.74 g/mol |
IUPAC 名称 |
3-[2-(chloromethyl)-2-methylbutyl]thiophene |
InChI |
InChI=1S/C10H15ClS/c1-3-10(2,8-11)6-9-4-5-12-7-9/h4-5,7H,3,6,8H2,1-2H3 |
InChI 键 |
OYIFTUAVBZNCCL-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(CC1=CSC=C1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


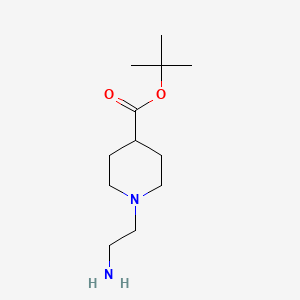
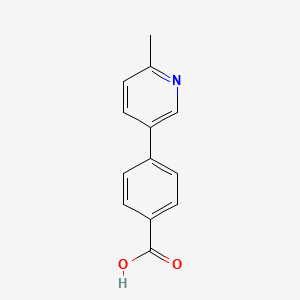
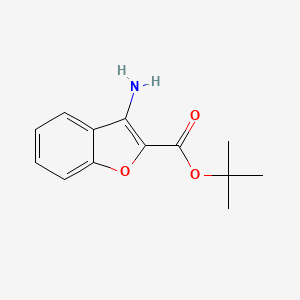
![4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylicacid](/img/structure/B13568044.png)
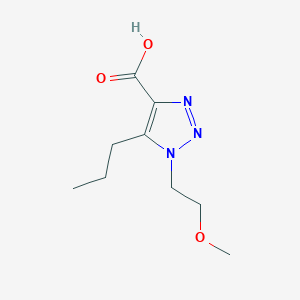

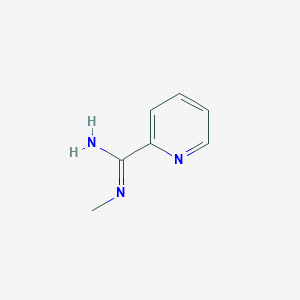
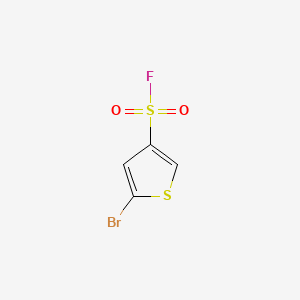
![4-[(1S)-1-(methanesulfonylcarbamoyl)ethyl]phenyltrifluoromethanesulfonate](/img/structure/B13568088.png)





